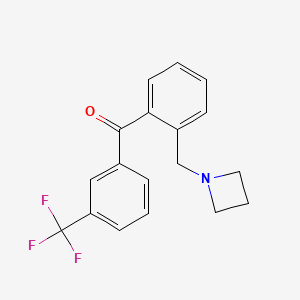

2-Azetidinomethyl-3'-trifluoromethylbenzophenone

Descripción

2-Azetidinomethyl-3'-trifluoromethylbenzophenone (CAS: 898755-09-4) is a benzophenone derivative featuring a 4-membered azetidine ring linked via a methyl group to one aromatic ring and a meta-positioned trifluoromethyl (-CF₃) group on the second aromatic ring. Its molecular formula is C₁₈H₁₆F₃NO (molecular weight: 331.32 g/mol). The compound’s structure combines the conformational strain of the azetidine ring with the electron-withdrawing properties of the -CF₃ group, making it a candidate for studies in medicinal chemistry and materials science .

Propiedades

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)15-7-3-6-13(11-15)17(23)16-8-2-1-5-14(16)12-22-9-4-10-22/h1-3,5-8,11H,4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAGCTCEROURAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643718 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-09-4 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-3’-trifluoromethylbenzophenone typically involves the reaction of 3’-trifluoromethylbenzophenone with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-Azetidinomethyl-3’-trifluoromethylbenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Azetidinomethyl-3’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group and azetidine ring can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

2-Azetidinomethyl-3’-trifluoromethylbenzophenone has several applications in scientific research:

Antibiotic Development: The compound and its derivatives have been explored in the synthesis of new antibiotics, showing significant activity against Gram-negative bacteria.

Cancer Research: Studies have investigated the structure-activity relationships of similar compounds, leading to the discovery of potent antiproliferative agents effective against breast cancer cells.

Chemical Synthesis and Characterization: The compound is used in the synthesis of various azetidinone derivatives, contributing to the fundamental understanding of chemical reactions involving these structures.

Antimicrobial and Antitubercular Activities: Novel derivatives of the compound have been screened for antimicrobial and antitubercular activities, demonstrating potential in treating infectious diseases.

Antioxidant Properties: Research has shown the antioxidant potential of compounds like azetidinone derivatives, which can act as radical scavengers.

Mecanismo De Acción

The mechanism of action of 2-Azetidinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group play crucial roles in its biological activity. For instance, the compound may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis, leading to antibacterial effects. In cancer research, the compound may interfere with cell proliferation pathways, inducing apoptosis in cancer cells.

Comparación Con Compuestos Similares

Positional Isomers of Trifluoromethylbenzophenone

The trifluoromethyl group’s position on the benzophenone scaffold significantly influences electronic and steric properties. Three isomers of 2-Azetidinomethyl-trifluoromethylbenzophenone exist:

| CAS Number | Substituent Position | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 898755-07-2 | 2' (ortho) | C₁₈H₁₆F₃NO | -CF₃ in ortho position; higher steric hindrance near the azetidine moiety |

| 898755-09-4 | 3' (meta) | C₁₈H₁₆F₃NO | -CF₃ in meta position; balanced electronic effects and moderate steric bulk |

| 898755-11-8 | 4' (para) | C₁₈H₁₆F₃NO | -CF₃ in para position; maximal electron-withdrawing effect with minimal steric interference |

Key Implications :

- Ortho isomer : Steric crowding may reduce reactivity or binding affinity in biological systems.

- Meta isomer : Optimal balance between electronic modulation (via -CF₃) and steric accessibility.

- Para isomer : Enhanced electron withdrawal could stabilize charge-separated states in materials applications .

Heterocyclic Analogs with Larger Rings

Replacing the azetidine (4-membered ring) with 5- or 6-membered heterocycles alters conformational flexibility and hydrogen-bonding capacity:

| CAS Number | Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 898755-09-4 | Azetidinomethyl | C₁₈H₁₆F₃NO | 331.32 | High ring strain, compact structure |

| 898773-81-4 | Piperidinomethyl | C₁₉H₁₈F₃NO | 333.36 | 6-membered ring; reduced strain, increased hydrophobicity |

| 898774-81-7 | Pyrrolidinomethyl | C₁₉H₁₈F₃NO | 333.36 | 5-membered ring; intermediate flexibility and H-bonding potential |

Key Implications :

- Azetidinomethyl: The 4-membered ring’s strain may enhance reactivity in ring-opening reactions or catalytic processes.

- Piperidinomethyl/Pyrrolidinomethyl: Larger rings improve stability and solubility but may reduce target selectivity due to increased bulk .

Piperazine-Modified Derivatives

Incorporating a piperazine ring introduces additional nitrogen atoms, altering electronic and solubility profiles:

| CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 898783-35-2 | 4-Methylpiperazinomethyl | C₂₀H₂₁F₃N₂O | 362.40 | Dual nitrogen atoms; enhanced H-bonding and solubility |

| 898755-09-4 | Azetidinomethyl | C₁₈H₁₆F₃NO | 331.32 | Single nitrogen; limited H-bonding capacity |

Key Implications :

Substituent Variants: Acetoxy vs. Azetidinomethyl

Replacing the azetidinomethyl group with an acetoxy moiety (CAS: N/A; see ) drastically alters stability and reactivity:

| Feature | 2-Azetidinomethyl-3'-CF₃-Benzophenone | 4-Acetoxy-3'-CF₃-Benzophenone |

|---|---|---|

| Functional Group | Azetidinomethyl | Acetoxy (ester) |

| Reactivity | Ring-opening potential | Prone to hydrolysis |

| Applications | Drug discovery (rigid scaffold) | Prodrug formulations |

Key Implications :

- The acetoxy variant’s ester group offers tunable hydrolysis rates for controlled-release applications but lacks the azetidine’s conformational rigidity .

Actividad Biológica

2-Azetidinomethyl-3'-trifluoromethylbenzophenone, with the molecular formula C18H16F3NO and a molecular weight of 319.3 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features an azetidine ring and a trifluoromethyl group, which are critical for its biological activity. The azetidine moiety enhances the compound's interaction with biological targets, while the trifluoromethyl group increases lipophilicity and metabolic stability.

1. Antimicrobial Activity

Research indicates that 2-Azetidinomethyl-3'-trifluoromethylbenzophenone exhibits significant activity against Gram-negative bacteria. Studies have shown that derivatives of this compound can inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis, leading to antibacterial effects .

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory effect observed | |

| Pseudomonas aeruginosa | Active against resistant strains |

2. Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer cells. The mechanism involves interference with cell proliferation pathways and induction of apoptosis .

3. Antioxidant Activity

Compounds similar to 2-Azetidinomethyl-3'-trifluoromethylbenzophenone have demonstrated antioxidant properties, acting as radical scavengers. This property is essential for mitigating oxidative stress in biological systems .

The biological activity of 2-Azetidinomethyl-3'-trifluoromethylbenzophenone can be attributed to its structural features:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.

- Radical Scavenging : Its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage.

Case Studies

Several studies have highlighted the efficacy of 2-Azetidinomethyl-3'-trifluoromethylbenzophenone in various applications:

- Antibiotic Development : A study demonstrated that derivatives based on this compound were effective against multi-drug resistant E. coli strains, showcasing its potential in developing new antibiotics.

- Cancer Research : In vitro studies indicated that the compound significantly reduced viability in breast cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.